molecular formula C11H14N2O2 B12091737 Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B12091737
M. Wt: 206.24 g/mol
InChI Key: UFTNMEQLLKTOPI-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms. It is known for its diverse biological activities and applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of specific catalysts . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine using a water-soluble Ir catalyst under air atmosphere .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize metal-catalyzed synthesis and ring expansion reactions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, catalytic reduction of 1,8-naphthyridine with palladium on charcoal in ethanol yields the corresponding tetrahydro-derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include palladium on charcoal for reduction reactions and specific catalysts for multicomponent reactions. Reaction conditions often involve the use of solvents such as ethanol and the application of heat or air atmosphere .

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which exhibit diverse biological activities and applications in medicinal chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)9-6-8-4-3-5-12-10(8)13-7-9/h6-7H,2-5H2,1H3,(H,12,13)

InChI Key

UFTNMEQLLKTOPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NCCC2)N=C1

Origin of Product

United States

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